

Physical and chemical properties of Methyl 5-chloro-2-methoxybenzoate

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Compound of Interest

Compound Name: *Methyl 5-chloro-2-methoxybenzoate*

Cat. No.: *B154170*

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An In-Depth Technical Guide to Methyl 5-chloro-2-methoxybenzoate

Introduction

Methyl 5-chloro-2-methoxybenzoate is an aromatic organic compound that serves as a versatile building block and key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.^[1] Its structure, featuring a chlorinated and methoxylated benzene ring with a methyl ester group, allows for diverse chemical modifications. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its known biological activities, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of **Methyl 5-chloro-2-methoxybenzoate** are summarized below. Data has been compiled from various chemical suppliers and databases. It is noteworthy that the physical state is described inconsistently across sources, with some identifying it as a liquid and others as a solid powder.^{[1][2][3][4][5]}

Table 1: Compound Identifiers

Identifier	Value	Reference
CAS Number	33924-48-0	[1][6][7][8]
Molecular Formula	C ₉ H ₉ ClO ₃	[1][6][7]
Molecular Weight	200.62 g/mol	[6][8][9]
IUPAC Name	methyl 5-chloro-2-methoxybenzoate	[2][7][8]
Synonyms	Methyl 5-chloro-o-anisate, 5-Chloro-2-methoxybenzoic acid methyl ester, 4-Chloro-2-(methoxycarbonyl)anisole	[7][8][10]
InChI Key	HPTHYBXMNNGQEF-UHFFFAOYSA-N	[6][7][8][11]

| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)OC | [7][8] |

Table 2: Physical Properties

Property	Value	Reference
Appearance	Clear colorless to pale yellow liquid OR White to light yellow crystal powder	[1][2][3][4]
Melting Point	150-152 °C	[1][3][4][10]
Boiling Point	235-240 °C (lit.)	[3][6][7][12]
Density	1.259 g/mL at 25 °C (lit.)	[3][6][12]
Flash Point	>110 °C (>230 °F)	[7]

| Refractive Index | n₂₀/D 1.5466 (lit.) | [3][6][12] |

Table 3: Computed Chemical Properties

Property	Value	Reference
XLogP3	3.4	[8] [11]
Topological Polar Surface Area	35.5 Å ²	[8] [11]
Hydrogen Bond Donor Count	0	[8] [11]
Hydrogen Bond Acceptor Count	3	[11]

| Rotatable Bond Count | 3 |[\[11\]](#) |

Spectral Data

Detailed spectral information is available for **Methyl 5-chloro-2-methoxybenzoate**, which is crucial for its identification and characterization. Available data includes:

- ¹H NMR Spectra[\[8\]](#)[\[13\]](#)
- ¹³C NMR Spectra[\[8\]](#)
- Infrared (IR) Spectra[\[8\]](#)
- Mass Spectrometry (GC-MS)[\[8\]](#)
- Raman Spectra[\[8\]](#)

Experimental Protocols

Methyl 5-chloro-2-methoxybenzoate can be synthesized through various routes. Below are methodologies cited in the literature.

3.1 Synthesis from 5-chlorosalicylic acid[\[14\]](#)

This protocol involves a one-pot methylation of both the carboxylic acid and hydroxyl groups of 5-chlorosalicylic acid.

- Materials:

- 5-chlorosalicylic acid (20.0 g, 0.116 mol)
- Potassium carbonate (40.3 g, 0.290 mol)
- Dimethyl sulfate (36.5 g, 0.290 mol)
- Acetone (300 mL)
- Procedure:
 - A mixture of 5-chlorosalicylic acid, potassium carbonate, and dimethyl sulfate is prepared in acetone.
 - The mixture is heated at reflux for 18 hours.
 - Note: The source provides the reactants and conditions but does not detail the workup and purification steps.

3.2 Amidation Reaction with Phenethylamine[\[15\]](#)

This protocol demonstrates the reactivity of the methyl ester group, converting it into an amide.

- Materials:
 - **Methyl 5-chloro-2-methoxybenzoate** (200 g, 1 mole)
 - Phenethylamine (240 g, 2 moles)
- Procedure:
 - A mixture of methyl-5-chloro-2-methoxybenzoate and phenethylamine is heated at 125 °C for 5 hours.
 - The resulting product, N-phenethyl-5-chloro-2-methoxybenzamide, is purified by distillation, yielding the amide with a boiling point of 200-220 °C at 0.1 mm Hg.

Reactivity and Biological Activity

Methyl 5-chloro-2-methoxybenzoate is primarily used as an intermediate in organic synthesis. Its reactivity is centered around the ester functionality, which can undergo hydrolysis or amidation, and the aromatic ring, which can be subject to further substitution reactions.

In terms of biological activity, one study has shown that **Methyl 5-chloro-2-methoxybenzoate** inhibits copulatory behavior in the male tick, *Ixodes ricinus*.[\[6\]](#)

Safety Information

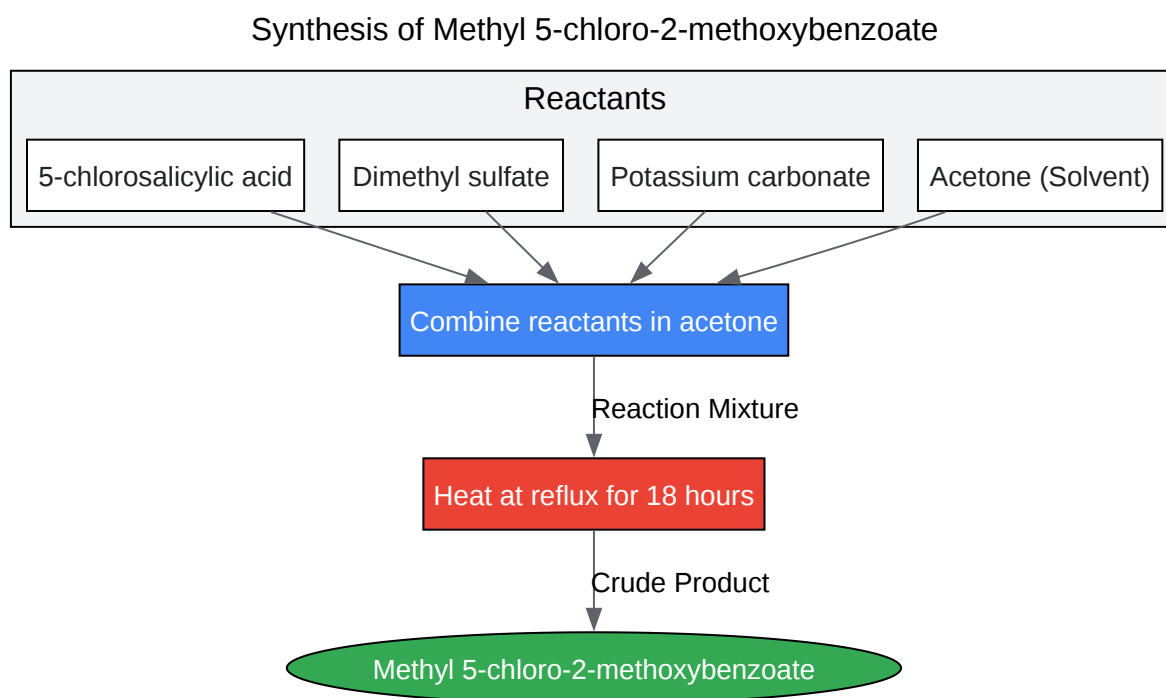
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Methyl 5-chloro-2-methoxybenzoate** is associated with the following hazards:

- H315: Causes skin irritation[\[8\]](#)
- H319: Causes serious eye irritation[\[8\]](#)
- H335: May cause respiratory irritation[\[8\]](#)

Standard personal protective equipment, including gloves and eyeshields, should be used when handling this compound.[\[6\]](#)

Visualizations

The following diagram illustrates the synthesis workflow for **Methyl 5-chloro-2-methoxybenzoate** starting from 5-chlorosalicylic acid, as described in the experimental protocol section.



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Caption: Synthesis workflow from 5-chlorosalicylic acid.

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